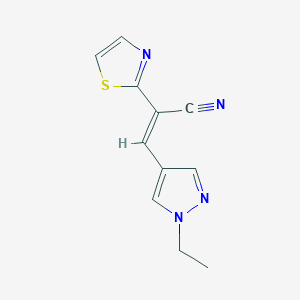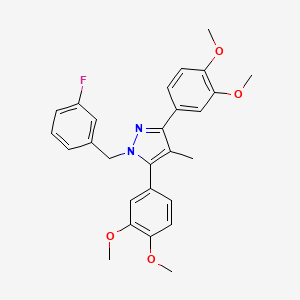
N-cyclohexyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexyl group, a difluoromethyl group, and a pyrazolyl-pyrimidinyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the difluoromethyl group and the cyclohexylamine moiety. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents. The pyrimidine ring is then constructed via cyclization reactions involving suitable precursors. The difluoromethyl group is introduced using difluoromethylation reagents, and finally, the cyclohexylamine is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s stability and binding affinity, while the pyrazolyl-pyrimidinyl moiety contributes to its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N-[4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
- N-CYCLOHEXYL-N-[4-(METHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
Uniqueness
N-CYCLOHEXYL-N-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C16H21F2N5 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
N-cyclohexyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H21F2N5/c1-10-12(9-23(2)22-10)13-8-14(15(17)18)21-16(20-13)19-11-6-4-3-5-7-11/h8-9,11,15H,3-7H2,1-2H3,(H,19,20,21) |
InChI Key |
IDMFMGQEHCYQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NC3CCCCC3)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10919471.png)
![(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10919477.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10919483.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B10919490.png)
![3-(difluoromethyl)-N-[(E)-(3-methylphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10919500.png)
![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10919509.png)
![3-(thiophen-2-yl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10919514.png)
![(2E)-3-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one](/img/structure/B10919515.png)
![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919520.png)

![N-methyl-4-(2-oxopyrrolidin-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10919524.png)
![2,3-dihydro-1H-indol-1-yl{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10919531.png)
![3-(2-fluorophenyl)-6-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919533.png)
